N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-14-8-15(2)11-25(10-14)18-9-20(23-13-22-18)27-12-19(26)24-21-16(3)6-5-7-17(21)4/h5-7,9,13-15H,8,10-12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFWWVNXKAXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Intermediate
The pyrimidine core is synthesized via condensation reactions. A common approach involves reacting 2,4-dichloropyrimidine with 3,5-dimethylpiperidine under basic conditions to introduce the piperidine moiety at the 6-position.
Procedure (adapted from EvitaChem):
- Reagents : 2,4-Dichloropyrimidine, 3,5-dimethylpiperidine, triethylamine (TEA), tetrahydrofuran (THF).
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Work-up : The mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 72–85%.
Thioacetamide Formation
The thioacetamide linker is introduced through a nucleophilic substitution reaction. 2-Chloro-N-(2,6-dimethylphenyl)acetamide is treated with a thiolate anion generated from 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-thiol.
Procedure (adapted from Chemsrc):
- Reagents : 2-Chloro-N-(2,6-dimethylphenyl)acetamide, 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-thiol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Conditions : Stir at 60°C for 6 hours.
- Work-up : The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
Coupling and Final Purification
The final step involves coupling the pyrimidine-thiol intermediate with the chloroacetamide derivative.
Procedure (adapted from Patent CN103570645A):
- Reagents : Pyrimidine-thiol intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, ethanol, hydrochloric acid (HCl).
- Conditions : Reflux for 8 hours, followed by acidification to pH 3–4.
- Purification : Recrystallization from ethanol/water yields the pure product.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies, highlighting advantages and limitations.
Table 1: Comparison of Synthetic Methods
Optimization Strategies
Solvent and Base Selection
The use of polar aprotic solvents (e.g., DMF) enhances reaction rates in thioacetamide formation, while tertiary amines (e.g., TEA) improve nucleophilicity in pyrimidine functionalization.
Temperature Control
Elevated temperatures (60–80°C) are critical for achieving high yields in coupling reactions, though exceeding 80°C may degrade thioether bonds.
Purification Techniques
Column chromatography remains the gold standard for intermediate purification, while recrystallization is preferred for the final product due to cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioacetamide to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution on the phenyl ring or piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or piperidine rings.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The 2,6-dimethyl/ethyl substitution on the phenyl ring is a common feature in herbicidal acetamides, likely enhancing target-site binding .
- Unlike chloroacetamides (e.g., alachlor), the target compound replaces the chlorine atom with a pyrimidine-thioether group, which may reduce electrophilicity and alter mode of action .
Pharmacokinetic and ADMET Considerations
While direct ADMET data for the target compound is unavailable, structural analogs provide insights:
- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Exhibits moderate soil mobility and biodegradability, attributed to its thienyl and methoxy groups .
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Demonstrates systemic fungicidal activity due to its oxazolidinone ring, highlighting the role of heterocyclic substituents in bioactivity .
Biological Activity
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The compound features a phenyl ring, a piperidine ring, and a pyrimidine ring, which may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include dimethylphenylamine, piperidine derivatives, and pyrimidine derivatives. Common solvents are dichloromethane or ethanol, and catalysts such as palladium or copper are often employed to facilitate the reactions. The synthesis process can be summarized as follows:
- Preparation of Intermediates : Initial reactions produce intermediates that are crucial for the final product.
- Coupling Reactions : These intermediates undergo coupling to form the target compound.
- Purification : Advanced purification techniques like chromatography ensure the purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in signal transduction pathways.
- Cellular Signaling Alteration : By affecting cellular signaling pathways, it may influence various physiological responses.
Research Findings
A range of studies has evaluated the biological activity of this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives related to this compound exhibit selective cytotoxicity against various tumor cell lines. For instance, compounds derived from similar structures showed significant inhibition of cell proliferation in tumorigenic cell lines at low concentrations (IC50 values in the nanomolar range) .
- Anti-inflammatory Properties : Some studies indicate that related compounds possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary evaluations suggest that certain derivatives may exhibit neuroprotective properties in models of ischemia/reperfusion injury .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-(pyrimidin-4-yl)acetamide | Lacks piperidine ring | Moderate enzyme inhibition |
| N-(2,6-dimethylphenyl)-2-((6-(methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide | Different substitution on piperidine | Enhanced cytotoxicity |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : A study demonstrated that a derivative exhibited potent inhibitory effects on T-cell proliferation (IC50 = 0.004 μM), suggesting its potential as an immunotherapeutic agent .
- Neurodegenerative Diseases : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, pointing towards their utility in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
